molecular formula C12H8N2O B8397928 Benzo[c]-2,6-napthyridinone

Benzo[c]-2,6-napthyridinone

Cat. No.: B8397928
M. Wt: 196.20 g/mol
InChI Key: NMVBGJUGSXZHEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[c][2,6]naphthyridine derivatives represent a promising chemical scaffold in medicinal chemistry, particularly in the development of targeted cancer therapies. These compounds have been identified as highly potent and selective inhibitors of Casein Kinase 2 (CK2), a serine/threonine kinase that is frequently overexpressed in various cancers and plays a key role in cell proliferation, survival, and suppression of apoptosis . The structural flexibility of the benzo[c][2,6]naphthyridine core allows for the synthesis of derivatives with enhanced pharmacological properties. For instance, one prominent derivative, known as Silmitasertib (CX-4945), has been used as a lead compound in research, leading to the development of novel analogs that exhibit strong CK2 inhibitory activity and superior selectivity over closely related kinases like Clk2 . Beyond inhibiting tumor proliferation, certain benzo[c][2,6]naphthyridine-based compounds demonstrate a significant capacity to inhibit cancer cell stemness (CSCs) . This is a critical area of oncology research, as CSCs are thought to be responsible for tumor recurrence and metastasis. These compounds have been shown to modulate key signaling pathways such as Akt1-GSK-3β-Wnt/β-catenin and reduce the expression of stemness markers like ALDH1A1, thereby effectively targeting the resistant cancer stem cell population . The broad therapeutic potential of this compound class is underscored by patent literature, which indicates its utility not only in cancer but also in the research of viral infections, inflammatory diseases, diabetes, and neurodegenerative disorders . As a supplier, we provide high-purity Benzo[c]-2,6-napthyridinone to support groundbreaking academic and pharmaceutical research. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C12H8N2O

Molecular Weight

196.20 g/mol

IUPAC Name

2H-benzo[h][2,6]naphthyridin-1-one

InChI

InChI=1S/C12H8N2O/c15-12-11-8(5-6-13-12)7-14-10-4-2-1-3-9(10)11/h1-7H,(H,13,15)

InChI Key

NMVBGJUGSXZHEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CNC3=O)C=N2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Differences Between Benzo[c]-2,6-napthyridinone and Analogues

Compound Structure Preferred Synthesis Method Yield (%) Regioselectivity (Ratio) Key Applications References
This compound Tricyclic, N at 2,6 Ru-catalyzed [2+2+2] cycloaddition 63–79 79:21 (with 2,7-isomer) CK2 inhibition (e.g., CX-4945)
Benzo[c]-2,7-napthyridinone Tricyclic, N at 2,7 Same as above, major product 79 95:5 (2,7:2,6) ROCK/AAK1 enzyme inhibition
Benzo[h]naphtho[1,2-b][1,6]naphthyridine Tetracyclic, fused naphthalene and pyridine PPA-mediated cyclization with pyridine acid 60–75 N/A Cytotoxic agents
Subarine (Marine alkaloid) Benzo[c]-2,7-napthyridinone core Biosynthetic pathways Antibacterial activity

Key Observations:

Regioselectivity in Synthesis: The position of nitrogen atoms (2,6 vs. 2,7) critically influences synthetic outcomes. Ru-catalyzed cycloaddition favors the 2,7-isomer due to electronic and steric effects, whereas the 2,6-isomer is a minor product requiring chromatographic separation .

Functional Group Tolerance: this compound synthesis tolerates electron-donating substituents on cyanamides, enabling post-functionalization via Suzuki-Miyaura couplings (e.g., 81–85% yields for derivatives) .

Mechanistic and Selectivity Insights

  • Electronic Effects: The electron-deficient nature of this compound enhances its binding to ATP pockets in kinases, a trait exploited in Silmitasertib’s design .
  • Steric Constraints : Bulky substituents on cyanamides improve regioselectivity in Ru-catalyzed syntheses by directing cycloaddition pathways .

Preparation Methods

Niementowski Reaction with Anthranilic Acid Derivatives

The Niementowski reaction remains a cornerstone for constructing the benzo[c]-2,6-naphthyridinone scaffold. A 2023 study demonstrated the condensation of anthranilic acids (1a–c) with piperidone derivatives (2a,b) under phosphorus oxychloride (POCl₃) atmospheres, yielding 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,naphthyridines (3a–d) . Alkaline workup (e.g., 10% NaOH) facilitated dechlorination and aromatization to produce the target compound. Key parameters include:

  • Temperature : 110–130°C

  • Reaction Time : 6–8 hours

  • Yield : 68–75%

This method’s limitation lies in its reliance on POCl₃, a corrosive and moisture-sensitive reagent, necessitating stringent safety protocols.

Catalytic Methods

Heterogeneous Acid Catalysis (SBA-Pr-SO₃H)

A solvent-free protocol utilizing sulfonic acid-functionalized SBA-15 (SBA-Pr-SO₃H) achieved rapid synthesis of benzo[c]acridine analogues, adaptable to naphthyridinones. The nanoporous catalyst (pore size ~6 nm) acted as a nanoreactor, enhancing reactant confinement and turnover frequency.

Optimized Conditions :

  • Catalyst Loading : 0.02 g/mmol substrate

  • Temperature : 140°C

  • Time : 2–13 minutes

  • Yield : 85–92%

Substrate Scope :

Aldehyde SubstituentReaction Time (min)Yield (%)
4-Chloro592
4-Methoxy888
3-Nitro1385

The catalyst retained 89% activity after five cycles, underscoring its reusability.

Transition Metal-Free Multi-Component Reactions

A 2020 study developed a one-pot synthesis of benzo[c]pyrazolonaphthyridines via Knoevenagel-Michael-cyclization cascades. While targeting a 2,7 isomer, the methodology informs 2,6-naphthyridinone synthesis.

Reaction Pathway :

  • Knoevenagel Condensation : Isatin + malononitrile → arylidene intermediate.

  • Michael Addition : Arylidene + 3-aminopyrazole → spiro-intermediate.

  • Hydrolysis/Cyclization : NaOH-mediated ring expansion.

Conditions :

  • Solvent : Water

  • Base : NaOH (2 eq)

  • Time : 45–60 minutes

  • Yield : 70–82%

Green Chemistry Approaches

Solvent-Free Synthesis

Eliminating solvents reduces waste and energy consumption. A 2014 protocol using SBA-Pr-SO₃H achieved 92% yield in 5 minutes under solvent-free conditions. Comparative data:

SolventTime (min)Yield (%)
Ethanol3075
Water4568
Solvent-Free592

On-Water Reactions

Water’s high heat capacity and hydrogen-bonding network accelerate reactions via hydrophobic effects. A 2020 “on-water” synthesis of pyrazolo-naphthyridines achieved 82% yield without organic solvents.

Purification and Characterization

Workup Strategies

  • Filtration-Crystallization : Post-reaction mixtures dissolved in hot ethanol, followed by catalyst filtration and cooling, yielded pure products.

  • Chromatography : Silica gel (hexane/EtOAc) resolved regioisomers in multi-component reactions.

Spectroscopic Validation

  • ¹H NMR : Diagnostic signals at δ 8.2–8.5 ppm (aromatic protons) and δ 3.1–3.4 ppm (alkyl chains).

  • IR : Stretching vibrations at 1680 cm⁻¹ (C=O) and 1550 cm⁻¹ (C=N) confirm cyclization.

Comparative Analysis of Methods

MethodYield (%)TimeEco-Friendliness
Niementowski Reaction68–756–8 hoursLow
SBA-Pr-SO₃H Catalysis85–922–13 minHigh
On-Water Multi-Component70–8245–60 minHigh

Q & A

Q. What are the standard synthetic methodologies for producing Benzo[c]-2,6-naphthyridinone derivatives, and how are they optimized for yield and purity?

The most efficient method involves ruthenium-catalyzed [2+2+2] cycloaddition between 1,7-diynes and cyanamides. This approach yields both benzo[c][2,7]- and benzo[c][2,6]-naphthyridinones, with regioselectivity (≤99:1) and yields up to 79%. Key factors include:

  • Use of Ru catalysts (e.g., [Cp*RuCl(cod)] for terminal diynes).
  • Substitution patterns on diynes (mono- vs. disubstituted) to control product distribution.
  • Solvent systems (e.g., toluene or THF) and reaction temperatures (80–100°C) to enhance regioselectivity .

Q. What spectroscopic and analytical techniques are critical for characterizing Benzo[c]-2,6-naphthyridinone derivatives?

Structural confirmation requires a combination of:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to identify aromatic protons and carbonyl groups.
  • Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation.
  • Elemental analysis : To confirm purity and stoichiometry.
  • X-ray crystallography : For unambiguous assignment of regiochemistry in ambiguous cases .

Q. How are reaction conditions tailored to minimize byproducts during Benzo[c]-2,6-naphthyridinone synthesis?

  • Catalyst loading : 5–10 mol% Ru catalysts balance cost and efficiency.
  • Cyanamide equivalents : Stoichiometric excess (1.2–2.0 eq.) improves cycloaddition efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., ethanol/water) isolates major isomers .

Advanced Research Questions

Q. How do substitution patterns on 1,7-diynes influence the regioselectivity of benzo[c]-2,6-naphthyridinone formation?

  • Electron-withdrawing groups (EWGs) on diynes favor benzo[c][2,6]-naphthyridinones due to reduced electron density at terminal alkynes.
  • Steric effects : Bulky substituents (e.g., aryl groups) on internal alkynes shift selectivity toward 2,6-isomers. Computational studies (DFT) predict transition-state stabilization for minor products .

Q. What strategies are employed to resolve contradictions in cytotoxic activity data between benzo[c]-2,6-naphthyridinone isomers?

  • Isomer-specific assays : Separate 2,6- and 2,7-isomers via preparative HPLC before testing.
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., 5-((3-chlorocyclohexyl)amino) groups) to enhance selectivity for kinases (e.g., CK2) or RNase H domains.
  • Mechanistic validation : Molecular docking (Glide, Schrödinger) identifies binding modes in RNase H active sites, explaining potency differences .

Q. How are computational methods integrated to predict the bioactivity of novel benzo[c]-2,6-naphthyridinone derivatives?

  • Docking simulations : Prioritize compounds with high binding scores to targets like HIV-1 RNase H (PDB: 3QL1).
  • ADMET profiling : Use tools like SwissADME to optimize pharmacokinetics (e.g., logP <5, TPSA <140 Ų).
  • Free-energy perturbation (FEP) : Quantify binding affinity changes for substituent modifications .

Q. What functionalization strategies enhance the biological applicability of benzo[c]-2,6-naphthyridinones in hypoxia inhibition or antiviral therapy?

  • Boron incorporation : Synthesize boron-based derivatives (e.g., benzo[c][1,2,5]oxadiazoles) via nucleophilic substitution of aryl trifluoroborates.
  • Bioisosteric replacements : Replace carboxylate groups with bioisosteres (e.g., tetrazoles) to improve metabolic stability.
  • Prodrug design : Esterify carboxylates (e.g., ethyl esters) to enhance membrane permeability .

Q. How are analytical challenges addressed in quantifying trace benzo[c]-2,6-naphthyridinone derivatives in complex matrices?

  • HPLC-fluorescence detection : Optimize mobile phases (acetonitrile/water with 0.1% TFA) and excitation/emission wavelengths (e.g., λex = 280 nm, λem = 350 nm).
  • LC-MS/MS : Use multiple reaction monitoring (MRM) for sensitive quantification in biological samples (LOQ ≤1 ng/mL).
  • Standard addition method : Validate recovery rates in spiked matrices (e.g., plasma) to correct for matrix effects .

Methodological Notes

  • Contradiction Management : Conflicting cytotoxicity data may arise from isomer impurities. Always verify purity via 1H^1H NMR (≥95%) before biological assays .
  • Advanced Synthesis : For boron-containing derivatives, silica gel-mediated hydrolysis of trifluoroborates ensures high yields (≥85%) under mild conditions .

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